5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole

Catalog No.
S681202
CAS No.
1753-20-4
M.F
C6H2BrN3O2Se
M. Wt
306.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole

CAS Number

1753-20-4

Product Name

5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole

IUPAC Name

5-bromo-4-nitro-2,1,3-benzoselenadiazole

Molecular Formula

C6H2BrN3O2Se

Molecular Weight

306.97 g/mol

InChI

InChI=1S/C6H2BrN3O2Se/c7-3-1-2-4-5(9-13-8-4)6(3)10(11)12/h1-2H

InChI Key

JZWFWVZIOMYNLE-UHFFFAOYSA-N

SMILES

C1=CC2=N[Se]N=C2C(=C1Br)[N+](=O)[O-]

Synonyms

5-BROMO-4-NITROBENZO[C][1,2,5]SELENADIAZOLE

Canonical SMILES

C1=CC2=N[Se]N=C2C(=C1Br)[N+](=O)[O-]

Organic Electronics and Optoelectronics

Field:

Materials Science, Organic Electronics, and Optoelectronics

Summary:

Methods and Experimental Procedures:

Results and Outcomes:

Polymer Chemistry and Conducting Polymers

Field:

Polymer Chemistry, Conducting Polymers

Summary:

BNBSeD serves as a monomer for the synthesis of conducting polymers. These polymers find applications in organic electronics, sensors, and energy storage devices.

Results and Outcomes:

5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole is a heterocyclic compound with the molecular formula C6_6H2_2BrN3_3O2_2Se and a molecular weight of approximately 306.98 g/mol. It is characterized by the presence of a bromine atom and a nitro group attached to a benzo[1,2,5]selenadiazole ring system. The compound is identified by its CAS number 1753-20-4 and is known for its unique structural properties that contribute to its chemical reactivity and biological activity .

The chemical reactivity of 5-bromo-4-nitrobenzo[c][1,2,5]selenadiazole can be attributed to the functional groups present in its structure. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, making it a potential precursor for synthesizing various derivatives.
  • Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, leading to compounds with enhanced biological activity.
  • Cyclization: The compound can participate in cyclization reactions with other nucleophiles, forming more complex heterocyclic structures.

These reactions highlight the versatility of 5-bromo-4-nitrobenzo[c][1,2,5]selenadiazole in synthetic organic chemistry .

Research indicates that 5-bromo-4-nitrobenzo[c][1,2,5]selenadiazole exhibits significant biological activities. Some notable findings include:

  • Antimicrobial Properties: Studies have shown that this compound possesses antimicrobial effects against various bacterial strains.
  • Anticancer Activity: Preliminary investigations suggest potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
  • Inhibition of Enzymatic Activity: The compound has been noted for its ability to inhibit specific enzymes, which may contribute to its therapeutic effects .

Various synthetic routes have been developed for the preparation of 5-bromo-4-nitrobenzo[c][1,2,5]selenadiazole. Common methods include:

  • Direct Halogenation: Bromination of 4-nitrobenzo[c][1,2,5]selenadiazole using bromine or brominating agents under controlled conditions.
  • Nitrosation Followed by Reduction: Starting from benzo[c][1,2,5]selenadiazole, nitrosation followed by reduction can yield the desired nitro compound.
  • Selenation Reactions: Utilizing selenium sources in reactions with appropriate precursors to introduce the selenadiazole moiety .

5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole finds applications in various fields:

  • Pharmaceuticals: As a building block for developing new drugs due to its biological activity.
  • Agriculture: Potential use as a pesticide or herbicide due to its antimicrobial properties.
  • Material Science: Its unique electronic properties make it suitable for applications in organic electronics and photonic devices .

Interaction studies involving 5-bromo-4-nitrobenzo[c][1,2,5]selenadiazole have focused on its binding affinity with biological targets. These studies reveal:

  • Protein Binding: Investigations into how this compound interacts with proteins can provide insights into its mechanism of action.
  • Synergistic Effects: Combining this compound with other therapeutic agents may enhance efficacy against resistant strains of bacteria or cancer cells.
  • Metabolic Pathways: Understanding how this compound is metabolized within biological systems can inform its safety and efficacy profiles .

Several compounds share structural similarities with 5-bromo-4-nitrobenzo[c][1,2,5]selenadiazole. Here are some notable examples:

Compound NameCAS NumberKey Features
4-Nitro-2,1,3-benzoselenadiazole20718-41-6Lacks bromine but has similar nitro group
5-Methyl-4-nitrobenzo[c][1,2,5]selenadiazole10657763Contains a methyl group instead of bromine
4-Bromo-6-nitro-2,1,3-benzoselenadiazoleNot specifiedDifferent nitro position

Uniqueness of 5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole

The uniqueness of 5-bromo-4-nitrobenzo[c][1,2,5]selenadiazole lies in its specific combination of a bromine atom and a nitro group on the benzo[c][1,2,5]selenadiazole framework. This configuration enhances its reactivity and biological activity compared to similar compounds that may lack one or both functional groups. Its distinct properties make it an important subject for further research in medicinal chemistry and material science .

Wikipedia

5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole

Dates

Modify: 2023-08-15

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